(1S,2S)-trans-N-Boc-2-aminocyclopentanol
Overview
Description
(1S,2S)-trans-N-Boc-2-aminocyclopentanol is a chiral compound with significant importance in organic chemistry. The compound features a cyclopentane ring with an amino group and a hydroxyl group attached to adjacent carbon atoms, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This structure imparts unique stereochemical properties, making it valuable in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-trans-N-Boc-2-aminocyclopentanol typically involves the following steps:
Starting Material: The synthesis begins with cyclopentene, which undergoes a series of reactions to introduce the amino and hydroxyl groups.
Hydroxylation: The hydroxyl group is introduced via oxidation reactions, often using reagents like osmium tetroxide or potassium permanganate.
Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the Boc-protected amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-trans-N-Boc-2-aminocyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: PCC, DMP, osmium tetroxide
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Substituted amines
Scientific Research Applications
(1S,2S)-trans-N-Boc-2-aminocyclopentanol has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: It is a precursor in the synthesis of biologically active compounds, including potential drug candidates.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2S)-trans-N-Boc-2-aminocyclopentanol involves its interaction with specific molecular targets, depending on its application. In enzymatic reactions, the compound may act as a substrate, inhibitor, or activator, influencing the enzyme’s activity and the overall biochemical pathway. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine for further reactions.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-trans-N-Boc-2-aminocyclopentanol: The enantiomer of (1S,2S)-trans-N-Boc-2-aminocyclopentanol, with similar chemical properties but different stereochemistry.
(1S,2S)-trans-2-aminocyclopentanol: Lacks the Boc protecting group, making it more reactive in certain conditions.
(1S,2S)-trans-N-Boc-2-aminocyclohexanol: A similar compound with a cyclohexane ring instead of a cyclopentane ring, affecting its steric and electronic properties.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the Boc protecting group, which provides stability and selectivity in synthetic applications. Its chiral nature makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds.
Properties
IUPAC Name |
tert-butyl N-[(1S,2S)-2-hydroxycyclopentyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZQRJSADXRRKN-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435632 | |
Record name | tert-Butyl [(1S,2S)-2-hydroxycyclopentyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145106-43-0, 155837-14-2 | |
Record name | tert-Butyl [(1S,2S)-2-hydroxycyclopentyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,2S)-trans-N-Boc-2-aminocyclopentanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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